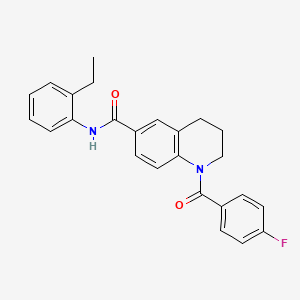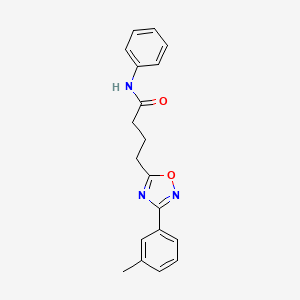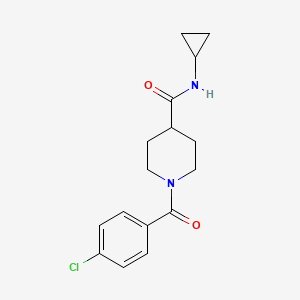
1-(4-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide, also known as CPP, is a chemical compound that has been extensively studied in the field of neuroscience. CPP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity, learning, and memory.
作用機序
1-(4-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site, which is located on the NR1 subunit of the receptor. By blocking the binding of glycine to the receptor, 1-(4-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide prevents the activation of the receptor and the subsequent influx of calcium ions into the postsynaptic neuron. This inhibition of NMDA receptor activity can have a range of effects on neuronal function, including alterations in synaptic plasticity, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide depend on the specific experimental conditions and the brain region being studied. In general, however, 1-(4-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide has been shown to inhibit long-term potentiation (LTP), which is a form of synaptic plasticity that is thought to underlie learning and memory. 1-(4-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide has also been shown to increase the release of several neurotransmitters, including dopamine, acetylcholine, and serotonin, in various brain regions. Additionally, 1-(4-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide has been shown to have neuroprotective effects in animal models of ischemic brain injury and traumatic brain injury.
実験室実験の利点と制限
One advantage of using 1-(4-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide in lab experiments is its high potency and selectivity for the NMDA receptor, which allows for precise manipulation of NMDA receptor activity. Additionally, 1-(4-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide is relatively stable and easy to synthesize, which makes it a useful tool for studying the NMDA receptor in vitro and in vivo. However, one limitation of using 1-(4-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide is its potential off-target effects, as it may interact with other receptors or ion channels in addition to the NMDA receptor. Additionally, the use of 1-(4-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide in animal models may be limited by its poor solubility and bioavailability.
将来の方向性
There are several future directions for research on 1-(4-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide and the NMDA receptor. One area of interest is the role of the NMDA receptor in the pathophysiology of psychiatric disorders such as schizophrenia and depression, and the potential therapeutic benefits of targeting the NMDA receptor with drugs such as ketamine and memantine. Another area of interest is the development of more selective and potent NMDA receptor antagonists, which could have improved efficacy and fewer off-target effects compared to 1-(4-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide. Additionally, further research is needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of 1-(4-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide and other NMDA receptor antagonists.
合成法
The synthesis of 1-(4-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide involves several steps, including the reaction of 4-chlorobenzoyl chloride with cyclopropylamine to form 1-(4-chlorobenzoyl)-N-cyclopropylpiperidine, which is then reacted with ethyl chloroformate to form the final product, 1-(4-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide. The overall yield of 1-(4-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide is approximately 50%, and the purity of the compound can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
1-(4-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide has been widely used in scientific research to investigate the role of the NMDA receptor in various physiological and pathological conditions. For example, 1-(4-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide has been used to study the mechanisms underlying synaptic plasticity, learning, and memory, as well as the pathophysiology of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. 1-(4-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide has also been used to investigate the effects of drugs that modulate the NMDA receptor, such as ketamine and memantine, which are used clinically to treat depression and Alzheimer's disease, respectively.
特性
IUPAC Name |
1-(4-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c17-13-3-1-12(2-4-13)16(21)19-9-7-11(8-10-19)15(20)18-14-5-6-14/h1-4,11,14H,5-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAJYRLNUUTYCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49679392 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


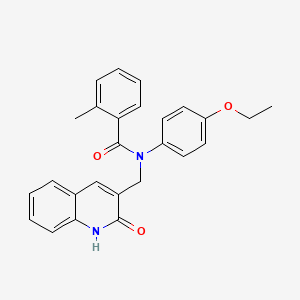

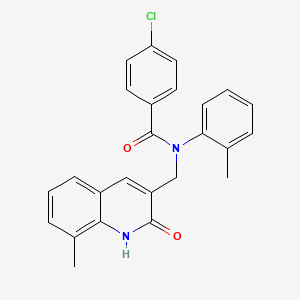
![N-(3-chloro-2-methylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide](/img/structure/B7688880.png)

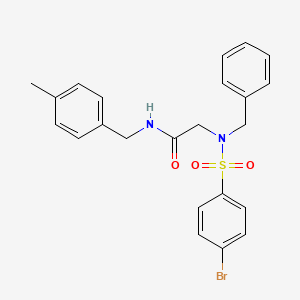
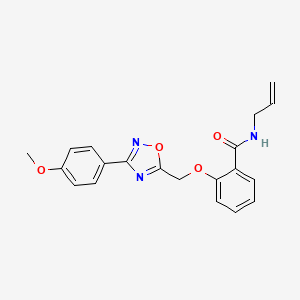
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7688904.png)
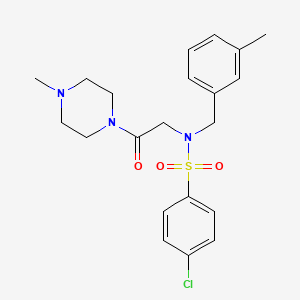
![N-[(2-chlorophenyl)methyl]-2-(N-cyclohexylmethanesulfonamido)acetamide](/img/structure/B7688925.png)
